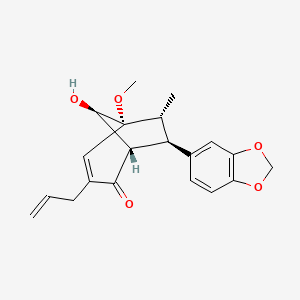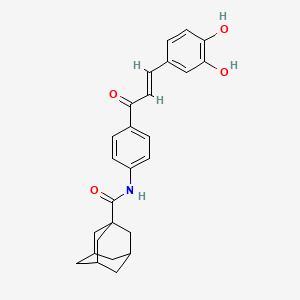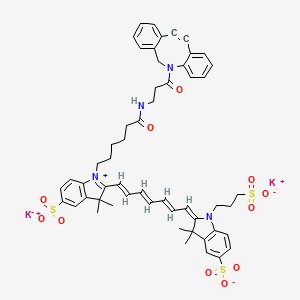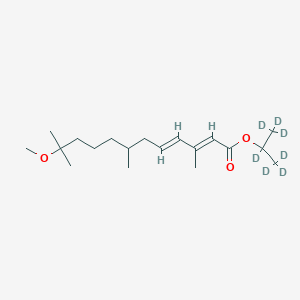
Methoprene-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoprene-d7 is a deuterated form of methoprene, a juvenile hormone analogue widely used as an insect growth regulator. This compound is specifically labeled with deuterium, which makes it useful in various scientific studies, particularly in mass spectrometry, where it serves as an internal standard.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methoprene-d7 involves the incorporation of deuterium atoms into the methoprene molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in methoprene with deuterium atoms using deuterated solvents and catalysts.
Deuterated Precursors: Another approach is to use deuterated starting materials in the synthesis of methoprene. This ensures that the final product is fully deuterated.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the deuterium labeling.
Analyse Des Réactions Chimiques
Types of Reactions
Methoprene-d7 undergoes various chemical reactions similar to its non-deuterated counterpart, including:
Oxidation: this compound can be oxidized to form methoprene acid.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Methoprene acid-d7
Reduction: Methoprene alcohol-d7
Substitution: Various substituted this compound derivatives
Applications De Recherche Scientifique
Methoprene-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of methoprene and its metabolites.
Biology: Studied for its effects on insect development and reproduction.
Medicine: Investigated for potential therapeutic applications in controlling insect-borne diseases.
Industry: Used in the development of insect growth regulators for pest control.
Mécanisme D'action
Methoprene-d7, like methoprene, mimics the action of juvenile hormone in insects. It binds to juvenile hormone receptors, disrupting the normal development and maturation processes. This leads to the inhibition of metamorphosis and reproduction in insects, effectively controlling their population.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoprene: The non-deuterated form of methoprene-d7.
Hydroprene: Another juvenile hormone analogue with similar insecticidal properties.
Kinoprene: A juvenile hormone analogue used in pest control.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in mass spectrometry studies.
Propriétés
Formule moléculaire |
C19H34O3 |
|---|---|
Poids moléculaire |
317.5 g/mol |
Nom IUPAC |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3/b11-8+,17-14+/i1D3,2D3,15D |
Clé InChI |
NFGXHKASABOEEW-LQGANATMSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)(C)OC |
SMILES canonique |
CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12389323.png)
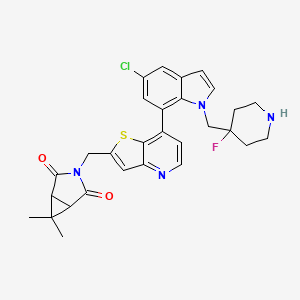
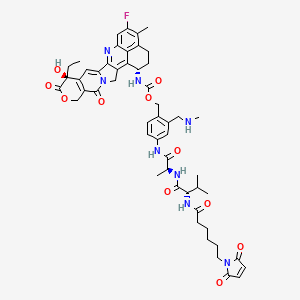


![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one](/img/structure/B12389371.png)
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12389373.png)

![5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389378.png)
